2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl-
CAS No.: 78155-92-7
Cat. No.: VC15906299
Molecular Formula: C16H21N3O2
Molecular Weight: 287.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78155-92-7 |
|---|---|
| Molecular Formula | C16H21N3O2 |
| Molecular Weight | 287.36 g/mol |
| IUPAC Name | 6-acetyl-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2-one |
| Standard InChI | InChI=1S/C16H21N3O2/c1-11-16(21)19(9-5-8-18(3)4)15-7-6-13(12(2)20)10-14(15)17-11/h6-7,10H,5,8-9H2,1-4H3 |
| Standard InChI Key | AUUIKMYQRQGCDQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=CC(=C2)C(=O)C)N(C1=O)CCCN(C)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2(1H)-quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl- is C₁₆H₂₁N₃O₂, with a molecular weight of 287.36 g/mol . The quinoxaline core is substituted at three positions:
-
Position 1: A 3-(dimethylamino)propyl group, introducing a tertiary amine for potential hydrogen bonding.
-
Position 3: A methyl group, enhancing steric stability.
-
Position 6: An acetyl moiety, which may influence electronic distribution and bioactivity.
Predicted physicochemical properties, derived from structurally analogous compounds, suggest a density of 1.13±0.1 g/cm³ and a pKa of ~9.31, indicative of weak basicity . While experimental melting and boiling points for this specific compound remain unreported, similar quinoxalinones exhibit melting points in the range of 74–75°C and boiling points exceeding 500°C .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₂ |
| Molecular Weight | 287.36 g/mol |
| Density (Predicted) | 1.13±0.1 g/cm³ |
| pKa (Predicted) | 9.31±0.28 |
Biological Activities and Mechanisms
Quinoxalinone derivatives exhibit diverse pharmacological profiles. For 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl-2(1H)-quinoxalinone, inferred activities based on structural analogs include:
Antimicrobial Activity
Compounds with acetyl and alkylamino side chains demonstrate moderate-to-strong antibacterial effects. For instance, hydrazone derivatives of quinoxalinones inhibit Staphylococcus aureus (MIC: 8–32 µg/mL) by targeting β-lactamase . The dimethylamino group may enhance membrane permeability, while the acetyl moiety interferes with bacterial enzyme function .
Enzyme Inhibition
-
COX-2 Inhibition: Quinoxalinones substituted with electron-withdrawing groups (e.g., acetyl) show COX-2 inhibitory activity (IC₅₀: 96–121 µg/mL), potentially mitigating inflammation-driven carcinogenesis .
-
LDHA Inhibition: By disrupting lactate dehydrogenase A (LDHA), these compounds may suppress the Warburg effect in cancer cells, as observed in HCT-116 colorectal models .
Applications and Future Directions
The compound’s versatility positions it as a candidate for:
-
Anticancer Drug Development: Targeting COX-2 and LDHA in colorectal cancer.
-
Antibacterial Agents: Combating β-lactamase-producing pathogens.
-
Neurological Research: The dimethylamino group may facilitate blood-brain barrier penetration for CNS applications.
Ongoing research should prioritize experimental validation of its bioactivity, pharmacokinetic profiling, and structural optimization to enhance selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume